4-Nitrophenyl 2-(2-tert-butoxy-2-oxoethyl)-2-methylhydrazinecarboxylate
Description
4-Nitrophenyl 2-(2-tert-butoxy-2-oxoethyl)-2-methylhydrazinecarboxylate is a hydrazinecarboxylate derivative characterized by a 4-nitrophenyl group, a tert-butoxy carbonyl moiety, and a methyl-substituted hydrazine backbone. The compound shares functional group motifs with mutagenic hydrazine derivatives (e.g., 4-nitrophenylhydrazine analogs), implying possible biological relevance . Commercial availability is noted, but physicochemical and biological data remain sparse in the evidence .
Properties
IUPAC Name |
tert-butyl 2-[methyl-[(4-nitrophenoxy)carbonylamino]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O6/c1-14(2,3)23-12(18)9-16(4)15-13(19)22-11-7-5-10(6-8-11)17(20)21/h5-8H,9H2,1-4H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKWSUSHNZGYMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(C)NC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-(2-tert-butoxy-2-oxoethyl)-2-methylhydrazinecarboxylate typically involves multiple steps. One common approach is the condensation of 4-nitrophenylhydrazine with tert-butyl 2-oxo-2-(2-oxoethyl)acetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for continuous production, which is more sustainable and cost-effective compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 2-(2-tert-butoxy-2-oxoethyl)-2-methylhydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazinecarboxylate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
-
Chemical Reactions :
- Oxidation : The nitrophenyl group can be oxidized to form various nitro derivatives.
- Reduction : It can be reduced to yield amino derivatives using reducing agents like sodium borohydride.
- Substitution Reactions : The hydrazinecarboxylate moiety can engage in nucleophilic substitution reactions with various nucleophiles .
Biology
- Enzyme Inhibition Studies : This compound has been investigated for its potential to inhibit specific enzymes, which is crucial for understanding metabolic pathways and disease mechanisms.
- Protein Modification : The hydrazinecarboxylate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that alter their activity .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus.
Industry
- Production of Specialty Chemicals : The compound is used in the manufacture of specialty chemicals and materials that require specific functional groups for enhanced performance in applications such as coatings and adhesives.
Case Study 1: Inhibition of NF-kB in Inflammatory Models
In a murine model of acute lung injury induced by lipopolysaccharides (LPS), treatment with 4-Nitrophenyl 2-(2-tert-butoxy-2-oxoethyl)-2-methylhydrazinecarboxylate resulted in a significant reduction in inflammatory markers. Histological analysis indicated decreased infiltration of inflammatory cells and lower levels of malondialdehyde, suggesting reduced oxidative stress and lipid peroxidation .
Case Study 2: Cytotoxicity in Cancer Cells
Research involving small cell lung cancer (SCLC) cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 15 µM. Treated cells exhibited increased reactive oxygen species (ROS) levels and alterations in gene expression linked to apoptosis, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 2-(2-tert-butoxy-2-oxoethyl)-2-methylhydrazinecarboxylate involves its interaction with specific molecular targets. The nitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The hydrazinecarboxylate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Properties of 4-Nitrophenyl 2-(2-tert-Butoxy-2-oxoethyl)-2-methylhydrazinecarboxylate and Analogs
Key Observations:
- Functional Groups : The target compound’s tert-butoxy and methylhydrazine groups distinguish it from VM-10’s biphenyl-hydroxyphenyl system and the sulfonamide’s sulfur-containing backbone .
- Nitro Group Positioning : Unlike the 2-nitrophenylhydrazine in , the target compound features a 4-nitrophenyl group, which may alter electronic properties and biological interactions.
Biological Activity
4-Nitrophenyl 2-(2-tert-butoxy-2-oxoethyl)-2-methylhydrazinecarboxylate (CAS No. 1398504-08-9) is a synthetic compound with potential biological activity. Its molecular formula is C14H19N3O6, and it has a molecular weight of 325.32 g/mol. This compound is of interest due to its structural features that may confer various pharmacological properties, particularly in the context of vascular health and potential therapeutic applications.
Chemical Structure and Properties
The compound features a nitrophenyl group, which is known for its electron-withdrawing characteristics, and a hydrazinecarboxylate moiety that may contribute to its biological activity. The tert-butoxy group enhances lipophilicity, potentially influencing its absorption and distribution in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C14H19N3O6 |
| Molecular Weight | 325.32 g/mol |
| CAS Number | 1398504-08-9 |
| Purity | ≥ 95% |
The biological activity of this compound can be attributed to several mechanisms:
- Antithrombotic Activity : Preliminary studies suggest that derivatives of nitrophenyl compounds exhibit antithrombotic effects, potentially by modulating platelet aggregation and coagulation pathways .
- Antidepressant Properties : The incorporation of hydrazine derivatives in pharmacology has been linked to antidepressant effects, suggesting that this compound could also influence mood regulation through neurotransmitter modulation .
- Urease Inhibition : Related compounds have shown efficacy against urease enzymes, indicating potential applications in treating conditions like urease-related infections .
Study on Antithrombotic Effects
A study investigated the effects of a similar nitrophenyl compound on thrombosis models in rats. The results indicated that the compound significantly reduced thrombus mass and restored normal platelet function in hypercoagulated states, suggesting a promising role in preventing thrombotic events .
Urease Inhibition Study
Research into related compounds demonstrated their ability to inhibit urease activity effectively. This inhibition could be beneficial in managing conditions associated with urease-producing bacteria, highlighting a potential therapeutic avenue for this compound .
Discussion
The biological activity of this compound appears multifaceted, with potential applications ranging from cardiovascular health to infectious disease management. Its structural properties suggest it could interact with various biological targets, making it a candidate for further pharmacological exploration.
Q & A
Basic: What synthetic methodologies are optimal for assembling the tert-butoxy-2-oxoethyl and 4-nitrophenylhydrazine moieties in this compound?
Methodological Answer:
The synthesis involves sequential coupling of tert-butyl-protected hydrazine derivatives with nitroaryl groups. For the tert-butoxy-2-oxoethyl moiety, alkylation of tert-butyl hydrazinecarboxylate precursors with methyl iodide in THF at −78°C (using n-BuLi as a base) ensures controlled methylation, as demonstrated in analogous syntheses . For the 4-nitrophenylhydrazine segment, coupling nitroaniline derivatives with hydrazides under reflux conditions (e.g., 100°C in methanol/water mixtures) promotes nucleophilic acyl substitution, followed by recrystallization to isolate products . Key steps include:
- Stoichiometric control to avoid over-alkylation.
- Solvent selection (e.g., THF for low-temperature reactions, i-PrOH/MeCN for high-temperature steps ).
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identifies carbonyl stretches (C=O) from the tert-butoxy-2-oxoethyl (1736–1740 cm⁻¹) and hydrazinecarboxylate (1700 cm⁻¹) groups .
- NMR : ¹H NMR resolves methyl groups (δ 1.30–2.60 ppm for tert-butyl and hydrazine-methyl protons) and aromatic signals (δ 6.18–7.95 ppm for nitroaryl protons) . ¹³C NMR confirms ester carbonyls (165–175 ppm).
- HPLC/Column Chromatography : Purity is validated via reverse-phase HPLC (C18 columns) and silica gel chromatography (20% EtOAc/hexanes), resolving polar byproducts .
Advanced: How can reaction conditions be optimized to suppress competing pathways during hydrazinecarboxylate formation?
Methodological Answer:
Competing pathways (e.g., over-alkylation or hydrolysis) are minimized by:
- Temperature Modulation : Maintaining −78°C during alkylation prevents side reactions , while reflux (100–150°C) in aprotic solvents (THF, MeCN) ensures controlled coupling .
- Protecting Group Strategy : The tert-butyl ester acts as a steric shield, reducing unintended nucleophilic attacks on the carboxylate .
- Stoichiometric Precision : Limiting methyl iodide to 1.0 equiv. prevents di-alkylation of the hydrazine nitrogen .
Advanced: How should researchers address discrepancies in purity data between HPLC and elemental analysis?
Methodological Answer:
Contradictions arise from residual solvents or non-UV-active impurities. A tiered approach is recommended:
Cross-Validation : Combine HPLC (UV detection) with LC-MS to detect non-chromophoric impurities .
Elemental Analysis : Use combustion analysis (C, H, N) to verify stoichiometric ratios, with deviations >0.3% indicating impurities .
Recrystallization : Repurify using solvent pairs (e.g., methanol/water) to remove hydrophilic byproducts .
Advanced: What mechanistic insights govern the stability of the tert-butoxy group under acidic or basic conditions?
Methodological Answer:
The tert-butyl ester is labile under strong acids (e.g., TFA) but stable in mild bases (pH < 10). Degradation pathways include:
- Acidic Hydrolysis : Protonation of the ester oxygen cleaves the tert-butyl group, yielding a carboxylic acid .
- Base-Mediated Elimination : Strong bases (e.g., NaOH) induce β-elimination, forming acrylate derivatives. Stability studies in i-PrOH/MeCN (pH 7–9) at 25°C show <5% degradation over 72 hours .
Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic environments?
Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model:
- Electrophilic Sites : The hydrazine nitrogen and carbonyl carbons show high electrophilicity indices (>1.5 eV), making them reactive toward nucleophiles .
- Solvent Effects : Polar aprotic solvents (DMF, THF) stabilize transition states during SN2 reactions, as evidenced by lower activation energies in simulated profiles .
Basic: What purification strategies are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Recrystallization : Methanol or ethanol/water mixtures isolate crystalline products with >95% purity .
- Column Chromatography : Silica gel with gradient elution (20–50% EtOAc/hexanes) separates non-polar byproducts (e.g., tert-butyl ethers) .
- Centrifugation : Removes insoluble salts or unreacted nitroaniline precursors .
Advanced: What strategies mitigate mutagenic risks associated with 4-nitrophenylhydrazine derivatives?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
